molecular formula C16H12O4 B13455652 5-(Benzyloxy)-1-benzofuran-3-carboxylic acid

5-(Benzyloxy)-1-benzofuran-3-carboxylic acid

Cat. No.: B13455652
M. Wt: 268.26 g/mol
InChI Key: IRCCVFUIEWXJOV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a benzyloxy group at the 5-position and a carboxylic acid group at the 3-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1-benzofuran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the benzofuran ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity may be employed.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Carboxylic acid reduction can produce benzyl alcohol or benzaldehyde derivatives.

    Substitution: Various substituted benzofuran derivatives can be formed depending on the reagents used.

Scientific Research Applications

5-(Benzyloxy)-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-(Benzyloxy)-2-benzofuran-3-carboxylic acid
  • 5-(Methoxy)-1-benzofuran-3-carboxylic acid
  • 5-(Ethoxy)-1-benzofuran-3-carboxylic acid

Comparison:

  • Structural Differences: The position and nature of substituents on the benzofuran ring can significantly impact the compound’s chemical and biological properties.
  • Unique Features: 5-(Benzyloxy)-1-benzofuran-3-carboxylic acid is unique due to the presence of both a benzyloxy group and a carboxylic acid group, which can confer distinct reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

5-phenylmethoxy-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C16H12O4/c17-16(18)14-10-20-15-7-6-12(8-13(14)15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18)

InChI Key

IRCCVFUIEWXJOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC=C3C(=O)O

Origin of Product

United States

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